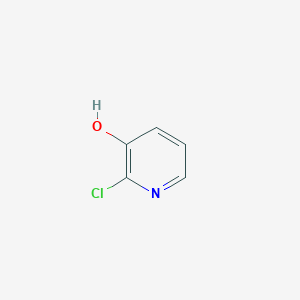









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9]([O-])(O)=[O:10].[Na+].C=O.Cl>O>[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH2:9][OH:10])[N:3]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC=C1O
|
|
Name
|
|
|
Quantity
|
19.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
40.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction is stirred at 90° C. for another 4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The flask is placed in an oil bath at 90° C.
|
|
Type
|
WAIT
|
|
Details
|
12 mL, 3×8 mL, then 2.2 mL all at 90-min intervals
|
|
Type
|
WAIT
|
|
Details
|
the final 2.3 mL after the reaction stirs for 15 h at 90° C
|
|
Duration
|
15 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
STIRRING
|
|
Details
|
The reaction is stirred for 1.5 h in an ice bath
|
|
Duration
|
1.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
to form
|
|
Type
|
CUSTOM
|
|
Details
|
The undesired solid is removed by filtration
|
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate is extracted seven times with EtOAc
|
|
Type
|
CONCENTRATION
|
|
Details
|
The combined organic extracts are concentrated in vacuo, toluene
|
|
Type
|
ADDITION
|
|
Details
|
is added to the flask
|
|
Type
|
CUSTOM
|
|
Details
|
removed in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
CH2Cl2 is added
|
|
Type
|
CUSTOM
|
|
Details
|
removed in vacuo
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=CC=C1O)CO
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 81% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |